4-Butoxybenzyl alcohol
Overview
Description
4-Butoxybenzyl alcohol: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . . This compound is characterized by a benzyl alcohol group substituted with a butoxy group at the para position. It appears as a white crystalline solid and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It has been reported that primary alcohols can be coupled with secondary benzylic alcohols by an air-stable catalytic system involving terpyridine ruthenium or iridium complexes
Biochemical Pathways
Given its use in the synthesis of various compounds , it is likely that it may influence multiple biochemical pathways.
Result of Action
As a chemical used in synthesis , its effects would largely depend on the specific context of its use and the compounds it is used to create.
Action Environment
Safety data sheets suggest that exposure to dust, mist, gas, or vapours should be avoided , indicating that these environmental factors could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 4-butoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through similar reduction reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybenzyl alcohol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 4-butoxybenzylamine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 4-butoxybenzyl chloride .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in or potassium permanganate in .
Reduction: Sodium borohydride or lithium aluminum hydride in or .
Substitution: Thionyl chloride in dichloromethane .
Major Products:
4-Butoxybenzaldehyde: from oxidation.
4-Butoxybenzylamine: from reduction.
4-Butoxybenzyl chloride: from substitution.
Scientific Research Applications
4-Butoxybenzyl alcohol has several applications in scientific research:
Comparison with Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxybenzyl alcohol: Similar structure but with an ethoxy group instead of a butoxy group.
4-Propoxybenzyl alcohol: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 4-Butoxybenzyl alcohol is unique due to its longer butoxy chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Properties
IUPAC Name |
(4-butoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNBDBZIKPUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211198 | |
Record name | 4-Butoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-45-5 | |
Record name | 4-Butoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6214-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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